Ethyl tetracosanoate

Descripción general

Descripción

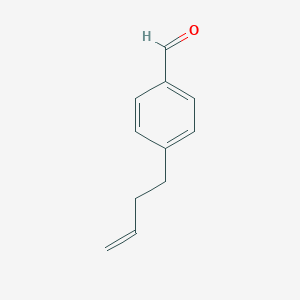

Ethyl tetracosanoate, also known as ethyl lignocerate or tetracosanoic acid ethyl ester, is an organic compound with the molecular formula C26H52O2. It is a colorless to pale yellow oily liquid with a special odor. This compound is an ester derived from lignoceric acid and ethanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl tetracosanoate is typically synthesized through the esterification of lignoceric acid with ethanol. The reaction involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction can be represented as:

C24H48O2 (lignoceric acid) + C2H5OH (ethanol) → C26H52O2 (ethyl tetracosanoate) + H2O

Industrial Production Methods: In industrial settings, this compound is produced by extracting lignoceric acid from wood tar. The extracted lignoceric acid is then reacted with ethanol under controlled conditions to yield this compound .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield lignoceric acid and ethanol.

Reduction: It can be reduced to the corresponding alcohol, tetracosanol, using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Methanol or other alcohols in the presence of a catalyst like sodium methoxide.

Major Products Formed:

Hydrolysis: Lignoceric acid and ethanol.

Reduction: Tetracosanol.

Transesterification: Different esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Ethyl tetracosanoate has various applications in scientific research:

Chemistry: Used as a reference material in gas chromatography and mass spectrometry.

Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of cosmetics, lubricants, and as a plasticizer

Mecanismo De Acción

The mechanism of action of ethyl tetracosanoate involves its incorporation into lipid bilayers of cell membranes, affecting membrane fluidity and function. It can also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Methyl tetracosanoate: An ester of lignoceric acid with methanol.

Ethyl hexacosanoate: An ester of hexacosanoic acid with ethanol.

Ethyl octacosanoate: An ester of octacosanoic acid with ethanol.

Comparison: this compound is unique due to its specific chain length and the presence of an ethyl ester group. This gives it distinct physical and chemical properties compared to other similar esters. For example, this compound has a higher molecular weight and melting point compared to mthis compound .

Propiedades

IUPAC Name |

ethyl tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXFYSSXNQQBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

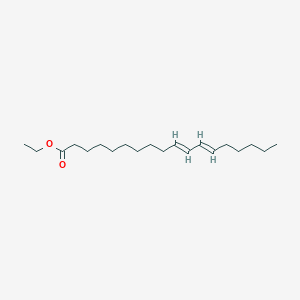

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179384 | |

| Record name | Ethyl tetracosanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24634-95-5 | |

| Record name | Ethyl tetracosanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24634-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl tetracosanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl Tetracosanoate being found in the seeds of Pentaclethra macrophylla?

A1: The presence of this compound in Pentaclethra macrophylla seeds is notable due to the seed's traditional use in food and medicine. The study by [] demonstrated that fermentation of these seeds increased the content of linoleic acid, another fatty acid with potential health benefits. This suggests fermentation could also impact this compound levels, potentially enhancing the nutritional and medicinal value of the seeds.

Q2: Beyond Pentaclethra macrophylla, are there other natural sources of this compound?

A2: Yes, this compound has been identified in other plant sources. For example, it was found as a constituent of the volatile compounds in the grape hybrid cultivar Othello (Vitis vinifera x (Vitis labrusca x Vitis riparia)) []. This highlights the presence of this compound in diverse plant species.

Q3: Has this compound been isolated and characterized from natural sources?

A3: Yes, this compound has been successfully isolated and characterized. In a study investigating Tinospora oblongifolia, researchers isolated a new ceramide, 2,3-dihydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyicosan-2-yl]tetracosanamide, alongside known compounds including this compound []. This isolation enabled further structural characterization and investigation of its potential biological activities.

Q4: What is the connection between this compound and 2-[4'-hydroxyphenyl]-ethanol?

A4: Research has shown that this compound can exist as an esterified form of 2-[4'-hydroxyphenyl]-ethanol. In a study on Buddleja cordata subsp. cordata, scientists identified a mixture of ten new long-chain esters of 2-[4'-hydroxyphenyl]-ethanol, including this compound []. This finding suggests potential biosynthetic pathways and interactions between these compounds within the plant.

Q5: How is this compound detected and quantified in complex mixtures?

A5: Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for analyzing this compound in complex mixtures. This technique was employed to identify and quantify this compound in the seed oil of Brachystegia eurycoma []. The study highlights the sensitivity and accuracy of GC-MS in analyzing the composition of natural products containing this compound.

Q6: What can be learned from the presence of this compound and squalene in Drypetes cumingii?

A6: The identification of both this compound and squalene, a triterpene with various biological activities, in Drypetes cumingii suggests a potential synergistic relationship between these compounds []. Further research is needed to explore potential combined effects and their ecological relevance within the plant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)

![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)

![1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B152914.png)